2-Fluorophenyl cyclobutyl ketone
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Description
Scientific Research Applications
Synthesis of Ketamine Derivatives
Research has explored the development of novel ketamine derivatives, such as 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, a fluoroderivative of ketamine. This compound was synthesized through a multistep process starting from fluorobenzonitrile and involved reactions with Grignard reagents, bromination, and a thermal rearrangement reaction. Preliminary animal tests indicated potential advantages over ketamine in terms of effective dosage and recovery time (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Structural Characterization of Aromatic Ketones
A study on the synthesis and structural characterization of a novel fluorinated aromatic ketone, specifically 2,4-di(4-fluorophenyl) acetophenone, has been conducted. This compound was synthesized from 4-fluorophenol and 2,4-difluoroacetophenone using a catalyst, with its structure confirmed through various diffraction methods (Zhai, 2013).
Heck Reaction with Fluoro Ketones
The Heck reaction involving 3-fluoro-3-buten-2-one, prepared from 1-fluoro-1-chloro-2-methoxy-2-methylcyclopropane, has been studied. This reaction, catalyzed by Pd(OAc)2, yields Z-3-fluorobenzalacetones, demonstrating the utility of fluoro ketones in organic synthesis (Patrick, Agboka, & Gorrell, 2008).
Catalytic Asymmetric Epoxidation
Research into chiral fluoro ketones for catalytic asymmetric epoxidation of alkenes has been conducted. Two structurally distinct chiral fluoro ketones were prepared and evaluated as enantioselective catalysts, showing varying degrees of reactivity and enantioselectivity, thus highlighting the potential of fluoro ketones in asymmetric synthesis (Denmark & Matsuhashi, 2002).
properties
IUPAC Name |
cyclobutyl-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-7-2-1-6-9(10)11(13)8-4-3-5-8/h1-2,6-8H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDADPFNGLVOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642538 |
Source
|
Record name | Cyclobutyl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl cyclobutyl ketone | |
CAS RN |
898790-94-8 |
Source
|
Record name | Cyclobutyl(2-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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